3-([2,2'-Bipyridin]-5-yl)-2-aminopropanoic acid, also known as (R)-2-amino-3-(5-pyridyl)propanoic acid, finds application as a ligand in the construction of metal-organic frameworks (MOFs). MOFs are a class of crystalline materials with highly porous structures, making them attractive for various applications, including gas storage, separation, and catalysis. The presence of both nitrogen and carboxylic acid groups in 3-([2,2'-Bipyridin]-5-yl)-2-aminopropanoic acid allows it to effectively chelate metal ions, contributing to the formation of stable MOF structures. For instance, research has shown that this compound can be used to synthesize MOFs with specific functionalities, such as for selective CO2 capture [].
The potential of 3-([2,2'-Bipyridin]-5-yl)-2-aminopropanoic acid in medicinal chemistry is being explored. Studies suggest that it may have enzyme inhibitory activity, specifically against CYP2D6 and CYP3A4, which are involved in the metabolism of various drugs []. However, further investigation is needed to determine its efficacy and potential therapeutic applications.
3-([2,2'-Bipyridin]-5-yl)-2-aminopropanoic acid is a compound characterized by its unique structure, which features a bipyridine unit linked to an alanine residue. This molecule, also known as (R)-2-amino-3-(5-pyridyl)propanoic acid, is notable for its potential applications in coordination chemistry and medicinal chemistry. The bipyridine moiety, known for its chelating properties, allows this compound to form stable complexes with metal ions, making it valuable in the synthesis of metal-organic frameworks (MOFs) and other coordination complexes .
The compound has a molecular formula of C13H13N3O2 and a molecular weight of approximately 243.26 g/mol. It is soluble in various solvents, indicating its versatility in
There is no current information available on the specific mechanism of action of BPYA in biological systems. If BPYA forms metal complexes, the mechanism of action would depend on the bound metal and its interaction with biological targets.
It is advisable to handle BPYA with standard laboratory precautions for unknown compounds until more safety data becomes available.
BPYA represents a potentially interesting molecule with a combination of chelating and functional groups. Future research directions could involve:
The synthesis of 3-([2,2'-Bipyridin]-5-yl)-2-aminopropanoic acid typically involves the following steps:
3-([2,2'-Bipyridin]-5-yl)-2-aminopropanoic acid has several notable applications:
Interaction studies involving 3-([2,2'-Bipyridin]-5-yl)-2-aminopropanoic acid focus on its chelation properties and biological interactions. Research indicates that the compound can form stable complexes with various transition metals, which could enhance its utility in catalysis and material science. Additionally, studies on its interaction with cytochrome P450 enzymes are ongoing to assess its pharmacological implications .
Several compounds share structural similarities with 3-([2,2'-Bipyridin]-5-yl)-2-aminopropanoic acid. These include:
Compound Name | CAS Number | Similarity Index |
---|---|---|
(S)-2-Amino-3-(pyridin-4-yl)propanoic acid dihydrochloride | 178933-04-5 | 0.87 |
2-Amino-3-(pyridin-4-yl)propanoic acid hydrochloride | 1624260-21-4 | 0.87 |
(S)-2-Amino-3-(pyridin-3-yl)propanoic acid dihydrochloride | 93960-20-4 | 0.85 |
3-(Pyridin-4-yl)-L-alanine | 2044702-29-4 | 0.85 |
The uniqueness of 3-([2,2'-Bipyridin]-5-yl)-2-aminopropanoic acid lies in its combination of a bipyridine moiety with an amino acid structure. This dual functionality enhances its chelating ability while providing potential for biological activity that is not typically found in simpler amino acids or bipyridine derivatives alone .